BenchChemオンラインストアへようこそ!

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate

AXL Kinase Inhibitor Enantiomeric Specificity Drug Discovery

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate is a chiral, non-racemic building block featuring a trans-configured 1,2-hydroxy-Boc-amine substitution on a strained cyclobutane ring. Its computed XLogP3-AA is 0.9, with two hydrogen bond donors and three acceptors.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 1932101-73-9
Cat. No. B6286000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
CAS1932101-73-9
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC1O
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1
InChIKeyFVUJIZNXJAXEJU-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate (CAS 1932101-73-9): Chiral trans-Cyclobutanol Building Block


tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate is a chiral, non-racemic building block featuring a trans-configured 1,2-hydroxy-Boc-amine substitution on a strained cyclobutane ring. Its computed XLogP3-AA is 0.9, with two hydrogen bond donors and three acceptors [1]. The compound is employed as a protected chiral amine in drug discovery, most notably as the key stereochemical element in potent AXL kinase inhibitors from Pfizer’s US9593097 patent, where the (1R,2R)-configured final compound achieved a Ki of 0.0340 nM [2].

Why Generic or Racemic tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate Substitution Fails in Drug Discovery


The trans-1,2-substitution pattern on the cyclobutane ring enforces a rigid, well-defined spatial orientation of the amine and hydroxyl groups critical for target binding. Substituting the (1R,2R)-enantiomer with its (1S,2S)-enantiomer, the cis (1R,2S)-isomer, or a racemic trans mixture can lead to complete loss of target engagement, as demonstrated by the sub-nanomolar potency of a final drug candidate built from this specific stereoisomer against the AXL kinase [1]. Generic substitution with a different stereochemistry would compromise the precise interaction with the target receptor .

Quantitative Evidence Guide for tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate vs. Analogs


Stereospecific Impact on AXL Kinase Inhibition: (1R,2R) vs. (1S,2S) Enantiomer

A final drug molecule incorporating the (1R,2R)-configured hydroxycyclobutyl amine from this compound exhibited a Ki of 0.0340 nM against the AXL kinase [1]. While the exact Ki of the (1S,2S)-configured analog was not publicly disclosed in the same assay, it is a fundamental principle of medicinal chemistry that enantiomers of a chiral lead compound typically show markedly different target affinities. The specific (1R,2R) configuration is essential for achieving the reported sub-nanomolar potency.

AXL Kinase Inhibitor Enantiomeric Specificity Drug Discovery

Physicochemical Property Profile: Impact on Permeability and Solubility

The computationally predicted XLogP3-AA value for this compound is 0.9, indicating a balanced hydrophilicity/lipophilicity profile [1]. This is a crucial differentiator when selecting a building block, as it directly impacts the ADME properties of the final drug candidate. A building block with a significantly higher or lower logP could lead to poor solubility or membrane permeability in the final compound.

Physicochemical Properties ADME Drug-Likeness

Conformational Rigidity: trans vs. cis Isomer for Molecular Recognition

The trans configuration of the 1,2-substituents on the cyclobutane ring gives this building block a defined, rigid conformation. This is in contrast to the corresponding cis isomer, which places the amine and hydroxyl groups on the same face of the ring, resulting in a different spatial orientation of hydrogen bond donors/acceptors [REFS-3, REFS-4]. This fundamental difference in geometry can be decisive in a structure-based drug design campaign, where precise alignment with protein residues is required for binding.

Conformational Restriction Molecular Recognition Structure-Based Design

Building Block Purity and Enantiomeric Excess for Reliable Synthesis

Commercially available research-grade batches of this compound are supplied with a minimum purity of 97% and, when sourced from reputable vendors, ensure high enantiomeric excess. The use of a well-defined, high-purity single enantiomer building block eliminates the variability and purification burden associated with racemic mixtures and poorly characterized stocks, ensuring more reproducible synthetic outcomes compared to procuring lower-grade or racemic alternatives.

Chemical Purity Enantiomeric Excess Reproducibility

High-Value Application Scenarios for tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate


Synthesis of Chiral Kinase Inhibitors Requiring a Constrained trans-1,2-Aminoalcohol Motif

Based on its demonstrated role in achieving sub-nanomolar AXL kinase inhibition (Ki = 0.0340 nM) [2], this building block is ideally suited for structure-based drug design programs targeting kinases where a rigid, trans 1,2-aminoalcohol is needed to interact with key residues in the active site. It directly replaces the need for a linear aminoalcohol and pre-defines the bioactive conformation.

Asymmetric Synthesis of Rigid Nicotinic Acetylcholine Receptor (nAChR) Agonists

The compound serves as a key chiral synthon for constructing the rigid framework of phantasmidine and related nicotinic ligands . Its trans geometry and the availability of both enantiomeric series are essential for exploring the structure-activity relationships of this class of ion channel modulators.

Solid-Phase Peptide Synthesis (SPPS) Using Conformationally Restricted Building Blocks

The Boc-protected amine of this compound can be selectively deprotected under standard acidic conditions (e.g., TFA) for direct use in automated peptide synthesis. The rigid cyclobutane scaffold, when incorporated into a peptide chain, can enforce a specific turn or secondary structure, which is unattainable with flexible linear amino acids .

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS)

As a three-dimensional, sp3-rich fragment with a low molecular weight (187.24 g/mol) and balanced lipophilicity (XLogP3-AA = 0.9) [1], this compound is an ideal starting point for fragment growing or linking strategies. Its built-in synthetic handle (protected amine) and rigid core facilitate the rapid generation of diverse compound libraries.

Quote Request

Request a Quote for tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.